molecular formula C21H21N5O3 B3527039 N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE

N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE

Cat. No.: B3527039
M. Wt: 391.4 g/mol
InChI Key: SRIAYMNGHOSCDJ-UHFFFAOYSA-N
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Description

N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a benzodiazole core, an oxadiazole ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methoxy-Substituted Phenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using a methoxy-substituted benzyl halide.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Coupling with Propanamide: The final step involves the coupling of the oxadiazole derivative with propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological signaling or cancer cell proliferation.

    Pathways Involved: It may modulate pathways such as the GABAergic system in the brain or the PI3K/AKT/mTOR pathway in cancer cells, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)benzamide
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • N-(4-Methoxy-2-methylphenyl)acetamide

Uniqueness

N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE is unique due to its combination of a benzodiazole core, an oxadiazole ring, and a methoxy-substituted phenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

N-[4-[1-[(5-methoxy-2-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-4-18(27)23-20-19(24-29-25-20)21-22-16-7-5-6-8-17(16)26(21)12-14-11-15(28-3)10-9-13(14)2/h5-11H,4,12H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAYMNGHOSCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 4
N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 5
N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-{1-[(5-METHOXY-2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE

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